![molecular formula C12H18N2O2 B4430871 N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430871.png)
N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide, also known as CXM or PHCCC, is a chemical compound that has been extensively studied in the field of neuroscience. It belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4), which are known to have potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide acts as a PAM of mGluR4, which means that it enhances the activity of this receptor by binding to a site other than the receptor's active site. This leads to an increase in the affinity of mGluR4 for its endogenous ligand, glutamate, resulting in increased signaling through this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of dopamine release, and the reduction of locomotor activity in animal models. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide is its high potency and selectivity for mGluR4, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide, including the development of more potent and selective PAMs of mGluR4, the investigation of the therapeutic potential of this compound in various neurological disorders, and the elucidation of the molecular mechanisms underlying the effects of this compound on mGluR4 signaling. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
Scientific Research Applications
N-(cyclohexylmethyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release and neuronal excitability.
properties
IUPAC Name |
N-(cyclohexylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(14-16-9)12(15)13-8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVSOHFGNZNZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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